molecular formula C18H20BrNO4S B2870930 N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide CAS No. 833429-30-4

N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No.: B2870930
CAS No.: 833429-30-4
M. Wt: 426.33
InChI Key: DFLZMFDRRVIMKP-UHFFFAOYSA-N
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Description

N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a complex organic compound characterized by its bromophenylsulfonyl group and isopropyl-methylphenoxy acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the core phenylsulfonyl and acetamide groups. Key reactions include:

  • Acetylation: The formation of the acetamide group.

  • Coupling Reactions: The attachment of the isopropyl-methylphenoxy moiety to the acetamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the phenyl group to more oxidized forms.

  • Reduction: Reduction of the sulfonyl group to sulfide derivatives.

  • Substitution Reactions: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and various amines can be employed.

Major Products Formed:

  • Oxidation Products: Phenolic compounds and carboxylic acids.

  • Reduction Products: Sulfides and thiols.

  • Substitution Products: Iodides, amines, and other substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.

Comparison with Similar Compounds

  • N-((4-chlorophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

  • N-((4-fluorophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

  • N-((4-methylphenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Uniqueness: N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide stands out due to its bromine atom, which imparts unique chemical properties and reactivity compared to its chloro-, fluoro-, and methyl-substituted analogs. This bromine atom can enhance the compound's biological activity and selectivity.

Properties

IUPAC Name

N-(4-bromophenyl)sulfonyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4S/c1-12(2)16-9-4-13(3)10-17(16)24-11-18(21)20-25(22,23)15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLZMFDRRVIMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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